Product packaging for Diethylene glycol dibenzoate(Cat. No.:CAS No. 120-55-8)

Diethylene glycol dibenzoate

Cat. No.: B031904
CAS No.: 120-55-8
M. Wt: 314.3 g/mol
InChI Key: NXQMCAOPTPLPRL-UHFFFAOYSA-N
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Description

Diethylene glycol dibenzoate (DEGDB) is a high-purity benzoate ester plasticizer valued in industrial and materials science research for its exceptional solvating power and compatibility with a wide range of polymers. Its primary research value lies in its ability to lower the glass transition temperature (Tg) and melt viscosity of polar polymers, most notably polyvinyl chloride (PVC), polyvinyl acetate (PVA), and various acrylic resins. The mechanism of action involves the intercalation of DEGDB molecules between polymer chains, effectively disrupting polymer-polymer interactions and increasing free volume, which imparts flexibility and processability to the final material. Key research applications include the formulation of flexible PVC for wire insulation, flooring, and synthetic leather; the development of high-performance adhesives and sealants with optimized tack and peel strength; and its use as a processing aid and coalescing agent in latex and water-based systems. Furthermore, its low volatility and strong resistance to extraction make it a compound of interest for developing durable plasticized products. This reagent is provided to enable rigorous investigation into polymer rheology, formulation science, and the development of advanced materials with tailored mechanical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula (C6H5COOCH2CH2)2O<br>C18H18O5 B031904 Diethylene glycol dibenzoate CAS No. 120-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-benzoyloxyethoxy)ethyl benzoate
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InChI

InChI=1S/C18H18O5/c19-17(15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2
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InChI Key

NXQMCAOPTPLPRL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2
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Molecular Formula

(C6H5COOCH2CH2)2O, C18H18O5
Record name DIETHYLENE BENZYL BENZOATE
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DSSTOX Substance ID

DTXSID0026967
Record name Diethylene glycol dibenzoate
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Molecular Weight

314.3 g/mol
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Physical Description

Liquid; NKRA, Liquid; [Hawley] Solid; mp = 28 deg C; [ICSC] Liquid; mp = -28 deg C; [HSDB] 89.9% Diethylene glycol, dibenzoate freezing point = 24 deg C; [eChemPortal: HPVIS] Colorless to straw-colored viscous liquid; mp ~ 16 deg C; [MSDSonline], CRYSTALS.
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Boiling Point

225-227 °C @ 3 MM HG, at 0.7kPa: 236 °C
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Flash Point

450 °F (232 °C) (CLOSED CUP), 232 °C
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Solubility

SOL IN WATER, Solubility in water: miscible
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Density

1.2 @ 68 °F (20 °C), Relative density (water = 1): 1.2
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Vapor Density

Relative vapor density (air = 1): 9.4
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Vapor Pressure

0.09 [mmHg]
Record name Diethylene glycol, dibenzoate
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Color/Form

LIQUID

CAS No.

120-55-8
Record name Di-O-benzoyldiethylene glycol
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Record name Oxydiethylene dibenzoate
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Melting Point

-28 °C, 28 °C
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Synthesis and Chemical Modification of Diethylene Glycol Dibenzoate

Esterification Pathways for Diethylene Glycol Dibenzoate Synthesis

The primary method for synthesizing this compound is direct esterification, which involves reacting diethylene glycol with benzoic acid, typically in the presence of a catalyst to increase the reaction rate and yield. Another method is transesterification, where diethylene glycol reacts with a benzoic acid ester, such as methyl benzoate (B1203000) or ethyl benzoate google.com.

Ionic Liquid-Catalyzed Esterification

Ionic liquids have emerged as effective and reusable catalysts for the synthesis of this compound, offering advantages such as high catalytic activity and a more straightforward separation process patsnap.comgoogle.com. One study utilized an acid ionic liquid, 1-butylsulfonate-3-methyl imidazole (B134444) p-tosylate ([(CH2)4SO3HMIm]TS), immobilized on chromatography SiO2. The catalyst prepared by a sol-gel method demonstrated the highest efficiency researchgate.net. Optimal conditions were identified as a reaction temperature of 165°C for 4 hours, with a molar ratio of benzoic acid to diethylene glycol of 2.2:1. The catalyst amount was 8% by weight of the diethylene glycol, achieving a DEDB yield of 86.2% researchgate.net.

Another process employs the ionic liquid [HSO3-pMIM]HSO4 as the catalyst. In this method, benzoic acid and diethylene glycol are reacted at a molar ratio of 2:1.05. The reaction is conducted under a nitrogen atmosphere, heated to 150°C, and maintained at 148-152°C for 4.5 hours for insulation and dehydration. The ionic liquid, which constitutes 10% of the benzoic acid's weight, can be separated and reused after the reaction by simple dewatering google.com.

Antimony Triacetate-Catalyzed Synthesis

While antimony (Sb) compounds are noted for their use as catalysts in industrial polyester (B1180765) synthesis, such as polyethylene (B3416737) terephthalate (B1205515) (PET), specific research detailing the use of antimony triacetate for the synthesis of this compound is not extensively documented in the available literature. In related esterification reactions, such as between ethylene (B1197577) glycol and benzoic acid, it has been observed that antimony needs to be present at a high concentration to exhibit catalytic activity researchgate.net.

Other Catalytic Systems in this compound Production

A variety of other catalytic systems have been investigated for the production of DEDB. These include traditional acid catalysts, solid acid catalysts, and metallic compounds.

Protonic Acids : Catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid, and hydrochloric acid are commonly used. PTSA has been effectively used in synthesis under microwave irradiation, significantly accelerating the reaction rate researchgate.net. Heteropolyacids have also been employed, often with a water-carrying agent like cyclohexane (B81311) to remove water and drive the reaction forward patsnap.com. However, traditional liquid acids like sulfuric acid can lead to equipment corrosion and darker product color google.com.

Solid Acid Catalysts : To overcome the issues with liquid acids, solid acid catalysts have been developed. Examples include SO4<2- / ZrO2 / SiO2, which can produce DEDB with high yield (98.6%) and esterification rate (99.5%) while simplifying the post-reaction workup by eliminating neutralization and washing steps patsnap.com. Aluminium phosphotungstate is another solid acid catalyst used for this synthesis tib.eu.

Metallic Catalysts : Various metallic compounds have been shown to catalyze the reaction. Stannous chloride and stannic oxide are examples of tin-based catalysts used in the process patsnap.com. Zirconium carbonate has also been used as a catalyst in the preparation of benzoate esters justia.com.

Transesterification Catalysts : For the transesterification route, where diethylene glycol is reacted with an alkyl benzoate, catalysts like anhydrous potassium carbonate have been utilized. This method can achieve high yields (up to 99%) and purity (up to 100%) google.com.

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of DEDB while minimizing reaction time and by-product formation. Key variables include temperature, reaction time, molar ratio of reactants, and catalyst concentration. The use of a water-carrying agent (entrainer) like cyclohexane, toluene, or xylene is a common strategy in direct esterification to remove the water by-product and shift the equilibrium towards the product patsnap.com. Another approach is to carry out the reaction under vacuum to continuously distill off the water formed patsnap.com.

The table below summarizes optimized conditions found in various studies for different catalytic systems.

CatalystReactants Ratio (Benzoic Acid:DEG)Temperature (°C)Time (h)Other ConditionsYield (%)
Immobilized Ionic Liquid (NJ-4.0)2.2:1 (molar)16548 wt% catalyst86.2
Ionic Liquid ([HSO3-pMIM]HSO4)2:1.05 (molar)148-1524.510 wt% catalyst, N2 atmosphere-
p-Toluene Sulfonic Acid (PTSA)2.3:1 (molar)1900.255 wt% catalyst, Microwave (600W)>97
Heteropolyacid2:1.05 (weight)145-16010-15Water-carrying agent (cyclohexane)-
Hydrochloric Acid2:1.1 (weight)90-1006-8Water-carrying agent (cyclohexane)-
Composite Catalyst66.5-68.5 : 31.5-33.5 (weight)190-2104-6--
Anhydrous Potassium Carbonate1:1.2 (Methyl Benzoate:DEG)1406Transesterification99

Chemical Modifications and Derivatization of this compound

Structural Analogues and Their Synthetic Routes

Structural analogues of this compound can be synthesized by modifying either the glycol or the acid moiety. These modifications can alter the physical properties of the resulting ester, such as its melting point, viscosity, and plasticizing efficiency.

One common route to synthesizing analogues is to use a substituted benzoic acid in the esterification reaction with diethylene glycol. Examples of suitable substituted benzoic acids include ortho-, meta-, and para-toluic acid, as well as various halogenated benzoic acids like o-chlorobenzoic acid justia.com. The general synthetic pathway remains a direct esterification, where the substituted acid reacts with diethylene glycol in the presence of a catalyst.

Alternatively, the glycol component can be varied. For instance, reacting benzoic acid with a different glycol, such as dipropylene glycol, yields dipropylene glycol dibenzoate, a close structural analogue. The synthesis follows a similar esterification procedure justia.com.

Another class of related compounds includes mixtures of mono- and di-esters. For example, by adjusting the molar ratio of benzoic acid to diethylene glycol to be between 1:1 and 1.7:1, a mixture of diethylene glycol monobenzoate and this compound can be produced. Such mixtures have different physical properties compared to the pure dibenzoate; for instance, adding a sufficient amount of the monobenzoate can lower the freezing point of the mixture, resulting in a composition that is liquid at lower temperatures justia.com.

Impact of Glycol Component Structure on Dibenzoate Properties

The performance of dibenzoate plasticizers is significantly influenced by the structure of the glycol component. Research into various glycol dibenzoates has demonstrated that modifications to the glycol backbone can alter the mechanical properties and plasticizing efficiency when incorporated into polymers like polyvinyl chloride (PVC).

A study comparing a series of glycol dibenzoates revealed that the structure of the glycol has a direct impact on the plasticizing effect. For instance, neopentyl glycol dibenzoate was found to exhibit the highest plasticizing effect. This was followed by triethylene and ethylene glycol dibenzoates. The presence of ether linkages within the glycol component, such as in diethylene glycol, is a key contributor to the plasticization of PVC researchgate.net.

The effectiveness of different dibenzoate plasticizers based on their glycol structure can be observed in the properties of the resulting PVC films. Linear alkyl diol dibenzoates, for example, have been investigated as potentially greener alternatives to traditional plasticizers. Studies on dibenzoates derived from C3 to C6 linear diols have shown them to be as effective in plasticizing PVC as some commercially prevalent plasticizers mdpi.com. However, the length and branching of the diol chain can lead to variations in properties. For example, 1,4-butanediol (B3395766) dibenzoate was observed to partially crystallize within PVC blends, which affects its plasticizing ability over time mdpi.com.

Biodegradation mechanisms are also affected by the glycol structure. Dibenzoates with ether functions in the glycol component, such as this compound and dipropylene glycol dibenzoate, show slower biodegradation of their monoester metabolites compared to those with a simple alkyl chain like 1,6-hexanediol (B165255) dibenzoate nih.gov.

Table 1: Influence of Glycol Structure on Dibenzoate Plasticizer Properties

Glycol Component Key Structural Feature Impact on Properties
Neopentyl Glycol Branched structure Highest plasticizing effect in PVC films researchgate.net.
Triethylene Glycol Contains ether linkages High plasticizing effect, second to neopentyl glycol dibenzoate researchgate.net.
Ethylene Glycol Simple linear structure Good plasticizing effect researchgate.net.
2-(n-butyl)-2-ethyl-1,3-propanediol Branched structure Lower plasticizing effect compared to neopentyl, triethylene, and ethylene glycol dibenzoates researchgate.net.
1,4-Butanediol Linear alkyl chain Can partially crystallize within PVC, affecting long-term plasticization mdpi.com.
1,6-Hexanediol Linear alkyl chain Monoester metabolite biodegrades quickly nih.gov.
Diethylene Glycol Contains ether linkages Monoester metabolite shows slow biodegradation nih.gov.
Dipropylene Glycol Contains ether linkages Monoester metabolite shows slow biodegradation nih.gov.

Development of Blends with Other Dibenzoate Plasticizers

To optimize performance and address specific application requirements, this compound is often blended with other dibenzoate plasticizers. These blends can offer synergistic effects, resulting in improved properties compared to the individual components.

A notable development in this area is the creation of triblends. One such blend combines this compound (DEGDB), dipropylene glycol dibenzoate (DPGDB), and 1,2-propylene glycol dibenzoate google.compatsnap.com. These blends are designed to be compatible with a wide range of polymers and find use in applications such as adhesives, sealants, coatings, and plastisols google.compatsnap.com.

The advantages of using these triblends are multifaceted and depend on the polymer and application. Key benefits include higher solvating power, which can lead to lower processing times, and improved gelation and fusion characteristics google.compatsnap.com. Furthermore, these blends can enhance the physical properties of the final product, offering higher tensile strength and superior resistance to staining and extraction google.compatsnap.com. They have also been formulated to have a reduced plasticizer freeze point and improved rheology compared to traditional diblends of DEGDB and DPGDB google.compatsnap.com.

Historically, blends of this compound and dipropylene glycol dibenzoate have been commonly used pstc.org. More recent innovations include blends of these two components that are particularly rich in this compound, aiming for enhanced efficiency pstc.org. The development of these newer blends and triblends expands the options available to formulators, allowing for more precise tailoring of properties in various applications, including waterborne adhesives pstc.org.

Another approach involves blending this compound with its corresponding monobenzoate. The addition of a significant amount of diethylene glycol monobenzoate to this compound can surprisingly result in a mixture that is liquid at room temperature, whereas DEGDB is a solid patsnap.com. These liquid mixtures are effective plasticizers for aqueous polymer compositions like adhesives and caulks patsnap.com.

Table 2: Composition and Advantages of Dibenzoate Plasticizer Blends

Blend Composition Key Advantages Typical Applications
Triblend of this compound, Dipropylene Glycol Dibenzoate, and 1,2-Propylene Glycol Dibenzoate Higher solvating power, lower processing time, improved gelation and fusion, higher tensile strength, superior stain and extraction resistance, reduced freeze point, improved rheology google.compatsnap.com. Plastisols, adhesives, sealants, caulks, architectural coatings, industrial coatings, inks google.compatsnap.com.
Blend of this compound and Dipropylene Glycol Dibenzoate (rich in DEGDB) Manufactured for efficiency pstc.org. Latex adhesives, waterborne acrylic pressure-sensitive adhesives pstc.org.
Mixture of this compound and Diethylene Glycol Monobenzoate Results in a liquid plasticizer at room temperature from a solid dibenzoate patsnap.com. Aqueous polymer compositions, including adhesives and caulks patsnap.com.

Advanced Analytical Methodologies for Diethylene Glycol Dibenzoate

Chromatographic Techniques for Diethylene Glycol Dibenzoate Analysis

Chromatography is a cornerstone for separating this compound from complex mixtures, allowing for its precise identification and measurement. Mass spectrometry is commonly coupled with chromatographic methods to provide definitive structural confirmation.

High-Pressure Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful tool for the determination of this compound in environmental water samples. nih.gov This technique is particularly suitable for analyzing non-volatile compounds in aqueous matrices.

In a study analyzing micropollutants in the Nakdong River, South Korea, a quantitative analysis using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) was performed. jeaht.org this compound was among 106 substances detected at concentrations above the limit of quantification. The analysis revealed a maximum concentration exceeding 1,000 ng/L, highlighting its presence as a significant industrial agent in the river system. jeaht.org

For trace determination of glycols, including diethylene glycol, a method involving derivatization with benzoyl chloride prior to HPLC-MS analysis has been developed. acs.orgresearchgate.net This process creates benzoyl esters of the glycols, which are then separated using reversed-phase HPLC and detected via electrospray ionization mass spectrometry (ESI-MS). acs.org While the base peaks in the mass spectra of dibenzoyl glycol derivatives often correspond to fragment ions from the loss of benzoic acid, monitoring for intense sodium ([M+Na]+) and sodium-acetonitrile ([M+Na+ACN]+) adducts is recommended to avoid potential interferences from common contaminants like phthalates. upce.cz This derivatization and selective ion monitoring approach enhances the sensitivity and reliability of the analysis, achieving limits of detection in the μg/L range. acs.org

Table 1: LC-HRMS Detection of this compound in River Water jeaht.org

LocationDetected CompoundMaximum Concentration (ng/L)Classification
Nakdong River, South KoreaThis compound> 1,000Industrial Agent

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like this compound. It is highly effective for confirming the compound's chemical structure and for studying its migration from materials. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov

The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook, which serves as a reference for structural confirmation. nist.gov This technique has been successfully used to identify the compound with high purity (up to 100%) in synthesis products. google.com

GC-MS is also instrumental in migration studies, such as identifying contamination from laboratory or storage equipment. In one instance, a significant peak of this compound was found to be interfering with the quantification of polycyclic aromatic hydrocarbons (PAHs) in dichloromethane (B109758) extracts. chromforum.org Investigation using GC-MS revealed that the contamination originated from the offgassing of the plasticizer from the lids of the amber glass bottles used for sample storage. chromforum.org This demonstrates the sensitivity of GC-MS in detecting and tracing the source of chemical migration.

Table 2: GC-MS Parameters for Glycol Analysis nih.gov

ParameterCondition
GC ModelShimadzu GC-MS/MS TQ8050
ColumnStabilwax-MS (30 m x 0.25 mm, 0.25 µm)
Ionization ModeElectron Impact (EI) at 70 eV
Injection ModeSplitless
Oven ProgramInitial 80°C (1 min), ramp 10°C/min to 245°C (hold 3.5 min)
Ion Source Temperature250°C
Interface Temperature250°C

Pyrolysis-Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (Py-GC-HRTOFMS) is a powerful analytical technique for identifying additives like this compound directly within a polymer matrix, minimizing the need for sample preparation such as solvent extraction. ifremer.frgcms.cz The method involves heating the polymer sample to a high temperature (pyrolysis) in an inert atmosphere, which thermally desorbs the additives and breaks down the polymer into characteristic, smaller fragments. d-nb.infochromatographyonline.com These compounds are then separated by GC and identified by high-resolution mass spectrometry. chromatographyonline.com

Table 3: Py-GC-HRTOFMS Measurement Conditions for Polymer Additive Analysis jeol.com

ParameterCondition
PyrolyzerEGA/PY-2020D (Frontier Lab)
Pyrolysis Temperature600°C
Gas Chromatograph7890 GC (Agilent Technologies)
ColumnDB-5msUI (15 m × 0.25 mm, 0.25 μm)
Oven Temperature Program50°C (1 min) - 30°C/min - 330°C (1.7 min)
Mass SpectrometerJMS-T200GC AccuTOF™ GC-Alpha (JEOL Ltd.)
IonizationElectron Ionization (EI+): 70 eV
Mass Rangem/z 35 - 800

Spectroscopic Characterization of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the identification and characterization of chemical compounds. The method involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. researchgate.net These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule, providing a unique spectral fingerprint.

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. nih.gov Key peaks include those associated with C-O stretching and C-H stretching vibrational modes. researchgate.net The presence of the ester functional groups is a prominent feature of the spectrum. The NIST Chemistry WebBook provides a reference IR spectrum for this compound, which can be used for comparison and identification. nist.gov This non-destructive technique is valuable for quality control and for the initial screening of materials. semanticscholar.org

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a variation of FTIR that simplifies the analysis of solid and liquid samples by eliminating the need for extensive sample preparation. s4science.at In this technique, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends a few microns beyond the crystal surface. s4science.atunige.ch When a sample is brought into close contact with the crystal, the evanescent wave is attenuated at wavelengths where the sample absorbs energy. s4science.at

This method is highly effective for obtaining the infrared spectrum of this compound directly from a small amount of the substance. nih.gov The technique is particularly advantageous for analyzing thick or opaque samples that are not suitable for traditional transmission FTIR. s4science.at The resulting ATR-IR spectrum is comparable to a standard FTIR spectrum and provides the same valuable information about the compound's functional groups and molecular structure. nih.govscispace.com

Table 4: Key Functional Groups and Expected IR Absorption Regions for this compound researchgate.net

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (Ester)Stretching1725 - 1705
C-O (Ester)Stretching1300 - 1000
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=C (Aromatic)Stretching1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the identity and purity of DEDB.

In ¹H NMR studies of this compound, the resonance signals corresponding to the methylene (B1212753) protons exhibit a distinct pattern. acs.org Specifically, the protons of the four methylene groups (–CH₂–) in the diethylene glycol chain are chemically non-equivalent, leading to separate signals. The methylene protons adjacent to the ester groups are deshielded by the electron-withdrawing carbonyl group and therefore appear at a lower field (higher chemical shift) compared to the methylene protons next to the ether oxygen.

A study conducted in deuterated chloroform (B151607) (CDCl₃) at 27°C identified the resonance signals for the methylene protons next to the ester and ether groups at approximately 4.45 ppm and 3.82 ppm, respectively. acs.org These signals present as an AA'BB' pattern, which arises from the magnetic non-equivalence of the protons within the ethylene (B1197577) units. acs.org The aromatic protons from the two benzoate (B1203000) groups typically appear as a complex multiplet in the range of 7.4 to 8.1 ppm.

The structural information is further corroborated by ¹³C NMR spectroscopy, which provides a distinct signal for each unique carbon atom in the molecule. The interpretation of both ¹H and ¹³C NMR spectra, including chemical shifts (δ) and spin-spin coupling constants (J), allows for the complete and precise elucidation of the molecular structure of this compound. epa.gov

¹H NMR Spectral Data for this compound in CDCl₃
Proton TypeApproximate Chemical Shift (δ) in ppmSignal Pattern
Aromatic Protons (C₆H₅)7.4 - 8.1Multiplet
Methylene Protons (next to ester group, -COO-CH₂-)~4.45AA'BB' pattern
Methylene Protons (next to ether group, -O-CH₂-)~3.82AA'BB' pattern

Chemoinformatics and Computational Approaches in this compound Research

Artificial Intelligence (AI) for Structural Analysis of Pyrolysis Products

The thermal decomposition (pyrolysis) of this compound yields a complex mixture of chemical products. Traditional analytical methods can struggle to identify unknown compounds within this mixture, especially those not registered in standard spectral libraries. Artificial Intelligence (AI), specifically machine learning, is an emerging tool that significantly enhances the structural analysis of such complex pyrolysis products.

A practical application of this technology was demonstrated in the analysis of additives in vinyl acetate (B1210297) using Pyrolysis-Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (Py-GC-HRTOFMS). chemsafetypro.com In this study, this compound was identified as a plasticizer in the sample. chemsafetypro.com Upon pyrolysis, several compounds presumed to be degradation products of DEDB were detected that were not present in the NIST library database. chemsafetypro.com

Application of AI in Pyrolysis Product Analysis of DEDB
MethodologySoftwareKey FunctionOutcome for DEDB Products
Py-GC-HRTOFMSmsFineAnalysis AIAI-based structural analysis of unknown compoundsSuccessfully proposed structures for 3 pyrolysis products not found in NIST library with high confidence (AI Score > 850)

Predictive Models for Physicochemical and Environmental Fate Parameters

Computational models are invaluable for predicting the physicochemical properties and environmental fate of chemicals like this compound, reducing the need for extensive experimental testing.

Vapor-Liquid Equilibrium (VLE) Data: The design of separation and purification processes in chemical production heavily relies on accurate Vapor-Liquid Equilibrium (VLE) data. For systems containing this compound (DEDB), predictive thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients), Wilson, and NRTL (Non-Random Two-Liquid) models have been successfully applied. acs.orgresearchgate.net

In a study of binary and ternary systems involving DEDB, diethylene glycol, and octyl benzoate, these three models were used to predict the VLE data. acs.orgresearchgate.net The results were compared, and it was found that, on average, the NRTL model provided the most accurate predictions for these systems. acs.orgresearchgate.net This highlights the utility of such models in process engineering involving DEDB.

Environmental Fate Parameters: Structure estimation methods are widely used to predict how a chemical will behave in the environment. These quantitative structure-activity relationship (QSAR) models correlate a molecule's structure with its properties.

Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc): This value indicates a chemical's tendency to adsorb to soil or sediment. For this compound, the Koc has been estimated to be approximately 540 using a structure estimation method based on molecular connectivity indices. nih.gov This value suggests that DEDB has low mobility in soil. nih.gov

Henry's Law Constant: This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase, indicating its tendency to volatilize from water. The Henry's Law constant for DEDB is estimated to be 3 x 10⁻¹² atm·m³/mol, suggesting that volatilization from moist soil or water surfaces is not a significant environmental fate process. nih.gov

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's potential to accumulate in aquatic organisms. An estimated BCF value of 120 was calculated for this compound using its estimated logarithm of the octanol-water partition coefficient (log Kow) of 3.04 and a regression-derived equation. nih.gov According to standard classification schemes, this BCF value suggests that the potential for bioconcentration in aquatic organisms is high. nih.gov

Predictive Models for DEDB Parameters
ParameterModel/Method TypePredicted Value/OutcomeReference
Vapor-Liquid Equilibrium (VLE)UNIFAC, Wilson, NRTLNRTL model provides the most accurate VLE predictions for DEDB-containing systems. acs.orgresearchgate.net
Soil Partition Coefficient (Koc)Structure Estimation (Molecular Connectivity)~540 (Low soil mobility) nih.gov
Henry's Law ConstantEstimation Method3 x 10⁻¹² atm·m³/mol (Low volatility from water) nih.gov
Bioconcentration Factor (BCF)Regression-Derived Equation (from log Kow)~120 (High potential for bioconcentration) nih.gov

Environmental Fate and Ecotoxicology of Diethylene Glycol Dibenzoate

Environmental Release and Distribution Pathways of Diethylene Glycol Dibenzoate

This compound (DEGDB) is a widely used plasticizer in a variety of industrial and commercial applications. Its primary function is to increase the flexibility and durability of polymers. atamanchemicals.comriverlandtrading.com Major uses include its incorporation into adhesives and sealants, coatings, inks, and various polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA). atamanchemicals.comriverlandtrading.comatamanchemicals.com It is also utilized in the manufacturing of artificial leather, cable, and other PVC-based materials. atamanchemicals.com

The release of this compound into the environment is primarily a consequence of its production and use. nih.gov Environmental release can occur from industrial settings through various waste streams. nih.gov These releases may happen during its manufacturing process, formulation into different products, or from the disposal of end-of-life products containing DEGDB. atamanchemicals.comscipoly.com For instance, release can occur from industrial use in processing aids and in the production of articles. atamanchemicals.com Improper disposal of products such as adhesives, sealants, and paints containing DEGDB can also contribute to its presence in the environment. atamanchemicals.comscipoly.com

Table 1: Industrial Applications of this compound

Industry Sector Specific Applications
Adhesives & Sealants Enhancing flexibility and adhesion in water-based and hot melt adhesives. riverlandtrading.comatamanchemicals.com
Coatings & Inks Improving film formation and flow. riverlandtrading.comatamanchemicals.com
Polymers Plasticizer for PVC, PVA, and other resins in products like resilient flooring and artificial leather. atamanchemicals.comatamanchemicals.com
Personal Care Used as a softener in cosmetics. atamanchemicals.com

The potential for a chemical to volatilize from water and soil is governed by its physical and chemical properties, particularly its vapor pressure and Henry's Law constant. For this compound, the estimated Henry's Law constant is 3 x 10⁻¹² atm-cu m/mole. nih.gov This low value suggests that volatilization from moist soil and water surfaces is not an important environmental fate process. nih.gov

Similarly, its vapor pressure, estimated at 0.09 mm Hg, indicates that volatilization from dry soil surfaces is also not expected to be a significant pathway for environmental distribution. nih.gov These properties suggest that this compound is likely to remain in the soil or water compartments rather than partitioning into the atmosphere.

Table 2: Physical Properties Related to Volatilization of this compound

Property Value Implication for Environmental Fate
Henry's Law Constant 3 x 10⁻¹² atm-cu m/mole (estimated) Volatilization from water/moist soil is not expected to be significant. nih.gov

Biodegradation and Biotransformation of this compound

Under aerobic conditions, this compound has been shown to undergo biodegradation. The initial and primary step in its breakdown is the hydrolysis of one of the ester bonds. researchgate.netnih.gov This enzymatic reaction, often facilitated by microorganisms such as Rhodococcus rhodochrous, results in the formation of two metabolites: benzoic acid and Diethylene glycol monobenzoate (DEGMB). researchgate.netnih.gov

While the initial hydrolysis occurs, the subsequent biodegradation of DEGMB is significantly slower. nih.gov This slow degradation rate leads to the accumulation of the monobenzoate metabolite in the environment. nih.gov The presence of an ether functional group in the DEGMB molecule is thought to inhibit further rapid biodegradation, blocking pathways such as the oxidation of the alcohol group that are available to other, simpler monobenzoates. nih.gov

Table 3: Aerobic Biodegradation of this compound

Biodegradation Step Reactant Products Rate Limiting Factor
1. Ester Hydrolysis This compound Benzoic acid and Diethylene glycol monobenzoate Not rate-limiting researchgate.netnih.gov

Information specifically detailing the anaerobic biodegradation of this compound under biogas production conditions is limited. However, studies on related glycol compounds provide some insight into the potential for anaerobic digestion. Glycol-rich industrial wastewater has been shown to be a feasible substrate for biogas production through anaerobic treatment. unit.no The process can convert glycols into methane, but it is sensitive to operational parameters. unit.nonih.gov

For simpler glycols, such as ethylene (B1197577) glycol, anaerobic digestion can lead to the production of methane. nih.gov However, the process can be susceptible to inhibition due to factors like a rapid drop in pH from the accumulation of volatile fatty acids if there is insufficient alkalinity in the system. unit.no Co-digestion with other substrates is often necessary to maintain a stable process by providing necessary nutrients and buffering capacity. unit.nomdpi.com Without specific studies on this compound, its exact fate and degradation pathway under anaerobic conditions remain an area for further research.

Aquatic Ecotoxicity of this compound and Its Metabolites

The presence of this compound and its degradation products in aquatic ecosystems raises concerns about their potential toxicity to aquatic organisms. Ecotoxicological studies have been conducted on representative species from different trophic levels to assess these effects.

Algae are primary producers in aquatic food webs, and any toxic effects on them can have cascading consequences. Studies on the green alga Pseudokirchneriella subcapitata have determined the toxicity of this compound. The 72-hour EC50 (Effective Concentration causing a 50% effect) for growth inhibition has been reported to be 0.048 mg/L. richter-menzel.de Other studies have reported the 72-hour EL50 (Effective Loading rate causing a 50% effect) based on the area under the growth curve to be 5.2 mg/L, and the EL50 based on growth rate to be 11 mg/L. mst.dk

Table 1: Toxicity of this compound to Algae (Pseudokirchneriella subcapitata)

EndpointDurationValue (mg/L)Reference
EC50 (Growth Inhibition)72 hours0.048 richter-menzel.de
EL50 (Area under curve)72 hours5.2 mst.dk
EL50 (Growth Rate)72 hours11 mst.dk
EL50 (Area under curve)96 hours5.9 mst.dk
EL50 (Growth Rate)96 hours15 mst.dk

Daphnia magna, a small freshwater crustacean, is a standard model organism for aquatic toxicity testing. The acute toxicity of this compound to this species has been evaluated. The 48-hour EL50 for immobilization is reported as 6.7 mg/L, with a No-Observed-Effect Loading Rate (NOELR) of 1.0 mg/L. mst.dk Another study reported a 48-hour EC50 value of 0.1 mg/L. richter-menzel.de

Table 2: Toxicity of this compound to Daphnia magna

EndpointDurationValue (mg/L)Reference
EL5048 hours6.7 mst.dk
NOELR48 hours1.0 mst.dk
EC5048 hours0.1 richter-menzel.de

The toxicity of this compound to fish has been assessed using standard test species such as the rainbow trout (Oncorhynchus mykiss) and the fathead minnow (Pimephales promelas). For the fathead minnow, the 96-hour LL50 (Lethal Loading rate for 50% of the population) has been determined to be 3.9 mg/L, with a No-Observed-Effect Concentration (NOEC) of 1.5 mg/L. mst.dk For the rainbow trout, a 96-hour LC50 of 0.22 mg/L has been reported. richter-menzel.de Another source indicates a general 96-hour LC50 for fish at 2.9 mg/L. ondemand.com

Table 3: Toxicity of this compound to Fish

SpeciesEndpointDurationValue (mg/L)Reference
Fathead Minnow (Pimephales promelas)LL5096 hours3.9 mst.dk
Fathead Minnow (Pimephales promelas)NOEC96 hours1.5 mst.dk
Rainbow Trout (Oncorhynchus mykiss)LC5096 hours0.22 richter-menzel.de
Fish (unspecified)LC5096 hours2.9 ondemand.com

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms (BCF, Log Kow)

This compound (DEDB) is characterized by a moderate potential for bioconcentration in aquatic organisms. The bioconcentration factor (BCF) is a key indicator of a substance's tendency to accumulate in an organism from the surrounding water. For DEDB, the estimated BCF value is 120. nih.gov According to standard classification schemes, a BCF value in this range suggests that the potential for bioconcentration in aquatic organisms is high. nih.gov

The octanol-water partition coefficient (Log Kow) is another critical parameter used to predict the bioaccumulation potential of a chemical. It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium, indicating its hydrophobicity. A higher Log Kow value generally corresponds to a greater potential for bioaccumulation. The estimated Log Kow for this compound is 3.04. nih.govthegoodscentscompany.com

Bioconcentration and Bioaccumulation Potential of this compound

ParameterValueReference
Bioconcentration Factor (BCF)120 (estimated) nih.gov
Log Kow (Octanol-Water Partition Coefficient)3.04 (estimated) nih.govthegoodscentscompany.com

Impact on Hormonal Activities and Reproduction in Aquatic Species (e.g., Zebrafish)

Recent research has highlighted the potential for this compound to act as an endocrine disruptor in aquatic species, with studies on zebrafish (Danio rerio) providing significant insights.

Effects on Steroidogenesis, Gametogenesis, and Ovulation

Studies have indicated that environmental exposure to this compound can be a potent endocrine disruptor affecting steroidogenesis, the process of hormone synthesis. ijstr.org This disruption can consequently impact gametogenesis (the formation of sperm and egg cells) and ovulation, potentially leading to adverse effects on fish reproduction and population density. ijstr.org

Alterations in Plasma Sex Steroid Concentrations

Exposure to DEDB has been shown to cause significant decreases in the levels of key reproductive hormones in zebrafish. ijstr.org Specifically, studies have observed a decline in plasma concentrations of testosterone (B1683101) and estrogen. ijstr.org These alterations in sex steroid concentrations can result from various mechanisms, including direct effects on steroidogenic enzymes or indirect modifications of feedback loops within the hypothalamus-pituitary-gonadal axis. ijstr.org Another potential mechanism is the competitive binding of DEDB to steroid-binding proteins in the plasma, which could increase the clearance rate of testosterone and estrogen. ijstr.org

Effects of this compound on Zebrafish Hormones

HormoneObserved EffectReference
TestosteroneDecreased levels ijstr.org
EstrogenDecreased levels ijstr.org
ProgesteroneDecreased levels ijstr.org
Endocrine Disrupting Chemical (EDC) Mechanisms and Effects

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. ijstr.orgnih.gov DEDB is considered an EDC that can lead to reproductive toxicity in zebrafish. ijstr.org EDCs can exert their effects through multiple mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones. nih.gov The observed hormonal disruptions in fish exposed to DEDB suggest it interferes with these intricate pathways, leading to adverse reproductive outcomes. ijstr.org

Effects on Antioxidant Enzymatic Systems in Aquatic Organisms (e.g., Catalase, Superoxide (B77818) Dismutase in Zebrafish)

Exposure to this compound has been shown to induce oxidative stress in zebrafish, prompting a response from the organism's antioxidant defense system. jetir.orgjetir.org Studies have demonstrated that exposure to DEDB leads to significantly increased activities of antioxidant enzymes, including catalase (CAT) and superoxide dismutase (SOD), in various tissues such as the muscle, gills, and liver. jetir.orgjetir.org

This enzymatic response is believed to be a detoxification mechanism to neutralize reactive oxygen species (ROS) like hydrogen peroxide and superoxide anions, which can be formed upon exposure to environmental contaminants. jetir.org The elevation of SOD and CAT activities suggests that DEDB exposure creates a state of oxidative stress within the fish. jetir.org Superoxide dismutase is responsible for converting superoxide anions to hydrogen peroxide and water, while catalase acts to break down hydrogen peroxide, thus protecting cellular components from oxidative damage. jetir.org The findings support the hypothesis that DEDB can act as an environmental contaminant with stress-inducing properties. jetir.orgjetir.org

Antioxidant Enzyme Activity in Zebrafish Exposed to this compound

EnzymeTissueObserved EffectReference
Catalase (CAT)Muscle, Gill, LiverSignificantly enhanced activity jetir.org
Superoxide Dismutase (SOD)Muscle, Gill, LiverSignificantly increased activity jetir.orgjetir.org

Terrestrial Ecotoxicity of this compound

Information specifically detailing the terrestrial ecotoxicity of this compound is limited. However, based on its chemical properties, some predictions can be made. With an estimated Koc value of 540, DEDB is expected to have low mobility in soil. nih.gov This suggests that if released to the soil, it would tend to adsorb to soil particles rather than leaching into groundwater. Volatilization from moist or dry soil surfaces is not expected to be a significant fate process. nih.gov While data on its biodegradation in soil are insufficient, its persistence and potential effects on soil-dwelling organisms remain an area requiring further research. nih.gov

Mobility in Soil (Koc value)

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater or move to other environmental compartments. This mobility is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A lower Koc value indicates a higher potential for movement, whereas a high value suggests the chemical will be strongly adsorbed to soil particles and remain relatively immobile. chemsafetypro.com

For this compound, the estimated Koc value is 870. Based on established classification schemes, this value suggests that this compound has low mobility in soil. This indicates a tendency for the compound to adsorb to soil and organic matter rather than migrating through the soil profile.

Table 1: Soil Mobility Classification Based on Koc Values

Mobility Class Koc Value Range
Very High 0 - 50
High 50 - 150
Medium 150 - 500
Low 500 - 2,000
Slight 2,000 - 5,000
Immobile > 5,000

Acute Toxicity to Terrestrial Organisms (e.g., Earthworms)

Specific data on the acute toxicity of this compound to earthworms, such as a median lethal concentration (LC50), were not available in the reviewed scientific literature. However, the standard methodology for assessing such toxicity involves exposing earthworms, typically the species Eisenia fetida, to the chemical in a defined artificial soil matrix. regulations.gov

In these tests, mortality rates are observed over a specified period, usually 7 and 14 days, to determine the concentration of the substance that is lethal to 50% of the test population (LC50). regulations.gov This value is a key indicator for assessing the potential risk of a substance to soil-dwelling organisms. While direct toxicity data for this compound is lacking, the high Koc value suggests that if present in soil, the compound would likely remain there, making its potential impact on terrestrial organisms a relevant consideration. chemsafetypro.com

Abiotic Degradation of this compound

Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as chemical reactions in the atmosphere or water.

Atmospheric Degradation by Hydroxyl Radicals (Half-life estimation)

In the atmosphere, this compound is expected to exist solely as a vapor. Its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov These highly reactive molecules are known as the "detergent of the atmosphere" because they are responsible for oxidizing and removing most chemical compounds from the air. harvard.eduwikipedia.org

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. This corresponds to an estimated atmospheric half-life of approximately 20 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov This relatively short half-life indicates that the compound is not expected to persist for long periods in the atmosphere.

Table 2: Estimated Atmospheric Half-life of this compound

Degradation Process Reactant Estimated Half-life
Vapor-phase reaction Hydroxyl Radicals (•OH) ~20 hours

Hydrolysis Rates and Half-lives at Varying pH

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this process is often dependent on the pH of the water. For this compound, which is an ester, hydrolysis is a significant degradation pathway in aquatic environments.

The compound undergoes base-catalyzed hydrolysis. Research has estimated the hydrolysis rate and corresponding half-lives at different pH levels. At a pH of 8, the hydrolysis half-life is estimated to be 49 days. In a neutral pH environment (pH 7), the process is significantly slower, with an estimated half-life of 1.3 years. nih.gov

Table 3: Hydrolysis Half-life of this compound at 25°C

pH Rate Constant (L/mol-sec) Estimated Half-life
7 - 1.3 years
8 0.16 49 days

Toxicology and Health Aspects of Diethylene Glycol Dibenzoate

Mammalian Metabolism and Toxicokinetics

Absorption and Distribution

Following oral ingestion, the parent compound diethylene glycol (DEG), a key component of DEDB, is absorbed rapidly and distributed throughout the body. It primarily concentrates in well-perfused regions nih.gov. Studies on rats have shown that orally administered DEG is well absorbed (approximately 80%) iaea.org. The distribution of DEG from the blood into organs and tissues follows the order of blood flow, indicating widespread dissemination within the body nih.gov.

Metabolic Pathways (e.g., Hydrolysis to Benzoic Acid, Conjugation with Glycine (B1666218) and Glucuronic Acid)

The initial and primary step in the metabolism of diethylene glycol dibenzoate is the hydrolysis of its ester bonds. This enzymatic cleavage releases benzoic acid and diethylene glycol, either directly or via the formation of an intermediate monoester, diethylene glycol monobenzoate nih.govmcgill.ca.

Once liberated, the two main components follow distinct metabolic routes:

Benzoic Acid: This component is detoxified in the body primarily through a phase II conjugation reaction. It combines with the amino acid glycine to form hippuric acid, which is then readily excreted.

Diethylene Glycol (DEG): The DEG moiety is metabolized in the liver. It is first oxidized by the enzyme alcohol dehydrogenase to an intermediate, 2-hydroxyethoxyacetaldehyde osu.eduresearchgate.net. This intermediate is then further oxidized by aldehyde dehydrogenase to form 2-hydroxyethoxyacetic acid (HEAA) osu.eduresearchgate.net.

Elimination Pathways

The elimination of this compound metabolites occurs principally through the kidneys. Both unmetabolized diethylene glycol and its primary metabolite, 2-hydroxyethoxyacetic acid (HEAA), are rapidly eliminated in the urine nih.govosu.edu. Studies in rats have demonstrated that absorbed DEG is largely excreted within 24 hours, with over 50% being unchanged DEG and 10-30% as the HEAA metabolite iaea.org. The conjugated form of benzoic acid, hippuric acid, is also efficiently cleared from the body via urinary excretion.

Formation and Persistence of Toxic Metabolites (e.g., 2-hydroxyethoxyacetic acid (HEAA), Monobenzoates)

The metabolism of this compound leads to the formation of metabolites that are of toxicological significance.

Monobenzoates: During the initial hydrolysis, diethylene glycol monobenzoate (D(EG)MB) is formed as an intermediate nih.govresearchgate.netresearchgate.net. Biodegradation studies have shown that the subsequent breakdown of D(EG)MB can be very slow, leading to its significant accumulation nih.govmcgill.ca. The presence of the ether function in the diethylene glycol structure is thought to block further rapid oxidation, contributing to its persistence nih.govmcgill.ca. Some research suggests that these monobenzoate metabolites may exhibit higher toxicity than the parent dibenzoate compound researchgate.netmdpi.com.

2-hydroxyethoxyacetic acid (HEAA): The metabolism of the diethylene glycol portion of the molecule results in the formation of HEAA taylorandfrancis.com. HEAA is considered the major contributor to the renal and neurological toxicities observed in diethylene glycol poisoning nih.govosu.edu. It is the primary metabolite of DEG found in urine following exposure nih.govnih.gov. The formation of HEAA is linked to the development of metabolic acidosis and subsequent organ damage researchgate.netnih.gov.

Table 1: Key Metabolites of this compound

PrecursorMetabolic ProcessMetaboliteToxicological Significance
This compoundHydrolysisDiethylene Glycol MonobenzoateIntermediate metabolite; slow to degrade, leading to accumulation. Potentially more toxic than the parent compound. nih.govmcgill.caresearchgate.netmdpi.com
This compoundHydrolysisBenzoic AcidConjugated with glycine to form hippuric acid for elimination.
Diethylene GlycolOxidation2-hydroxyethoxyacetic acid (HEAA)Primary toxic metabolite responsible for renal and neurological damage and metabolic acidosis. nih.govosu.eduresearchgate.net

In Vitro and In Vivo Toxicity Assessments

Mutagenicity Studies (e.g., Bacterial Systems)

Data specifically on the mutagenicity of this compound is limited. However, test data on the parent compound, diethylene glycol (DEG), and related compounds are available.

In a standard Salmonella/microsome preincubation assay (Ames test) approved by the National Toxicology Program, diethylene glycol was evaluated for mutagenicity. It was tested in four different Salmonella typhimurium strains (TA98, TA100, TA1535, and TA1537) with and without metabolic activation systems. DEG was found to be negative in these tests europa.eu. Similarly, other related compounds such as diethylene glycol monobutyl ether and diethylene glycol monohexyl ether also tested negative for mutagenic activity in Salmonella assays nih.govresearcher.life. General reviews of dibenzoate esters have concluded they are non-mutagenic atamanchemicals.com.

Table 2: Mutagenicity Data for Diethylene Glycol and Related Compounds in Bacterial Systems

Compound TestedAssay TypeStrainsMetabolic ActivationResult
Diethylene GlycolAmes TestS. typhimurium TA98, TA100, TA1535, TA1537With and WithoutNegative europa.eu
Diethylene Glycol Monobutyl EtherSalmonella Mutagenicity TestNot specifiedNot specifiedNegative nih.gov
Diethylene Glycol Monohexyl EtherS. typhimurium Reverse AssayS. typhimurium TA98, TA100, TA1535, TA1537, TA1538With and WithoutNegative researcher.life

Genotoxicity Assessments

This compound (DEGDB) has been evaluated for its potential to cause genetic mutations and cancer. Multiple sources indicate that DEGDB is considered to be non-mutagenic and non-carcinogenic. adhesivesmag.comatamanchemicals.com The U.S. Environmental Protection Agency's (EPA) High Production Volume Information System (HPVIS) also lists this compound as non-mutagenic and non-carcinogenic. adhesivesmag.com Furthermore, major international regulatory bodies have not classified DEGDB as a carcinogen. No component of the product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). scipoly.com Similarly, it is not identified as a known or anticipated carcinogen by the National Toxicology Program (NTP) or as a carcinogen or potential carcinogen by the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH). scipoly.com

Assessment TypeEndpointResult for this compoundSource
MutagenicityGene MutationNon-mutagenicU.S. EPA HPVIS adhesivesmag.com
CarcinogenicityTumor FormationNon-carcinogenicU.S. EPA HPVIS adhesivesmag.com
Regulatory ClassificationCarcinogen ClassificationNot classified as a carcinogenIARC, NTP, OSHA, ACGIH scipoly.com

Reproductive and Developmental Toxicity Studies

Direct and comprehensive studies on the reproductive and developmental toxicity specifically for this compound are limited in publicly available literature. However, studies on its parent compound, diethylene glycol (DEG), provide some context. It is important to note that the toxicological properties of DEG may not be identical to those of DEGDB.

In studies with DEG administered to pregnant CD-1 mice and CD rats, there were no indications of embryotoxicity or teratogenic effects at certain dosages. nih.gov For developmental toxicity, the no-observed-effect-level (NOEL) for DEG in mice was 2795 mg/kg/day and in rats was 1118 mg/kg/day. nih.gov However, at higher doses, signs of fetotoxicity, such as reduced fetal body weights, were observed. nih.gov For instance, in mice, fetal body weights were significantly reduced at 11,180 mg/kg/day. nih.gov

A study on Swiss CD-1 mice found that DEG at a high concentration (3.5% in drinking water) was a reproductive toxicant, evidenced by reductions in the number of litters per pair and mean litter size. europa.eu No reproductive effects were seen at a concentration of 0.35% (equivalent to about 612 mg/kg bw/day). europa.eu It is also noted that this compound is not listed on California's Proposition 65 list of chemicals known to cause cancer, birth defects, or other reproductive harm. scipoly.com

Developmental Toxicity of Diethylene Glycol (DEG) in Animal Studies
SpeciesEndpointNo-Observed-Effect-Level (NOEL)Observed Effects at Higher Doses
CD-1 MouseDevelopmental Toxicity (Fetotoxicity)2795 mg/kg/dayReduced fetal body weight at 11,180 mg/kg/day nih.gov
CD RatDevelopmental Toxicity (Fetotoxicity)1118 mg/kg/dayReduced fetal body weight at 8944 mg/kg/day nih.gov
CD-1 MouseEmbryotoxicity/TeratogenicityNo effects observed at any dosage tested nih.govN/A
CD RatEmbryotoxicity/TeratogenicityNo effects observed at any dosage tested nih.govN/A

Effects on Cellular Metabolism

Research indicates that this compound can influence cellular metabolic processes, particularly lipid metabolism. A study using zebrafish (Danio rerio) as a model organism demonstrated that a 21-day exposure to DEGDB affected lipid metabolism, leading to an increase in lipid production and mobilization. nih.gov This effect was observed in a non-monotonic dose-related fashion, a characteristic often seen with endocrine-disrupting chemicals. nih.gov These findings suggest that DEGDB may possess obesogenic properties, meaning it could potentially promote obesity. nih.gov

In another in vivo model using seabream (Sparus aurata), DEGDB was found to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist at the peripheral level, especially in the liver. nih.gov The metabolism of the parent compound, diethylene glycol (DEG), has been studied in rats, where it was found that the primary metabolite excreted in urine is 2-hydroxyethoxyacetic acid (HEAA). nih.gov The inhibition of DEG metabolism was shown to prevent target organ toxicity, such as kidney and liver damage. nih.gov

Effects of this compound (DEGDB) on Lipid Metabolism in Zebrafish
Exposure Doses (µg/L)Observed Effects on Lipid Metabolism
0.01, 0.1, 1, 10, 100Increased lipid production and mobilization in a non-monotonic dose-related fashion nih.gov
The study's findings support the hypothesis that DEGDB may be an environmental contaminant with obesogenic properties. nih.gov

Comparative Toxicity with Other Plasticizers

This compound is often presented as a safer alternative to phthalate (B1215562) plasticizers, which have come under scrutiny for potential health concerns. nbinno.com The European Chemical Agency (ECHA) has recognized dibenzoate plasticizers as a preferred alternative to phthalates. adhesivesmag.comnbinno.com Unlike some phthalates, such as di-2-ethylhexyl phthalate (DEHP) which the IARC declared a probable human carcinogen, DEGDB is listed as non-carcinogenic. adhesivesmag.com

When compared to other dibenzoate plasticizers like dipropylene glycol dibenzoate (DPGDB), both are considered to have low toxicity. adhesivesmag.com However, some research suggests a potential downside for dibenzoates containing ether linkages, such as DEGDB. mdpi.com Prior work has indicated that the presence of these ether bonds can lead to metabolites that are more difficult for microbes to degrade and are potentially more toxic than the parent compound. mdpi.comresearchgate.net For example, the monobenzoate metabolite of DEGDB may exhibit higher toxicity than the original dibenzoate compound. researchgate.net In contrast, quantitatively, the parent compound diethylene glycol (DEG) is considered less toxic than ethylene (B1197577) glycol. europa.eu

Comparative Toxicity Profile of DEGDB and Other Plasticizers
PlasticizerKey Toxicological CharacteristicsRegulatory/Safety Notes
This compound (DEGDB)Low acute toxicity; Non-mutagenic; Non-carcinogenic. adhesivesmag.comatamanchemicals.com Metabolites may be more toxic than the parent compound. researchgate.netRecognized as a preferred alternative to phthalates by ECHA. adhesivesmag.comnbinno.com
Phthalates (e.g., DEHP)Some are classified as probable human carcinogens (e.g., DEHP). adhesivesmag.com Potential endocrine-disrupting effects.Use is restricted in many consumer products.
Dipropylene Glycol Dibenzoate (DPGDB)Low toxicity; Non-mutagenic; Non-carcinogenic; Not persistent, bioaccumulative, or toxic (non-PBT). adhesivesmag.comConsidered safe and non-toxic for its intended uses. specialchem.com
Ethylene GlycolHigher toxicity than Diethylene Glycol (DEG). europa.eu Known to cause renal tubular damage at repeated doses. europa.euIts presence as an impurity in DEG has been a concern in older toxicity studies. europa.eu

Applications of Diethylene Glycol Dibenzoate in Material Science and Engineering

Role as a Plasticizer in Polymer Systems

Diethylene glycol dibenzoate's primary function is to act as a plasticizer, a substance added to polymers to increase their flexibility, durability, and workability. atamanchemicals.comgblchemicalltd.com By embedding itself between the polymer chains, it reduces the intermolecular forces, making the material softer and less brittle. gblchemicalltd.com This process improves the processability and elongation of plastics and elastomers. atamanchemicals.com Key characteristics of DEGDB as a plasticizer include its high solvating power, low volatility, and good thermal stability, which contribute to the stability and durability of the final products. atamanchemicals.comadakem.com It is noted for its efficiency in plasticizing, which allows for faster processing speeds, often at lower temperatures. nbinno.com2017erp.com

This compound is extensively used as a primary plasticizer for polyvinyl chloride (PVC) and has excellent compatibility with polyvinyl acetate (B1210297) (PVA) homopolymer and copolymer emulsions. atamanchemicals.compatsnap.com In PVC applications, it is used in a variety of products including resilient flooring, artificial leather, coated fabrics, cables, and plastisols. atamanchemicals.comnbinno.comgblchemicalltd.comatamanchemicals.com Its high solvating nature makes it particularly effective in PVC plastisol and dry blended vinyl formulations. 2017erp.com For PVA, DEGDB is a key component in adhesives and coatings, enhancing their performance. atamanchemicals.comatamanchemicals.com It is suitable for processing PVC floor materials and is a component in polyvinyl acetate adhesives. atamanchemicals.comatamanchemicals.com

The addition of this compound to polymer systems significantly enhances their mechanical properties. As a plasticizer, it imparts softness and flexibility to various polymers. atamanchemicals.comgblchemicalltd.com This improvement in flexibility makes materials more durable and less prone to becoming brittle. gblchemicalltd.com Research on blends of dibenzoate plasticizers, including DEGDB, has shown that they can lead to higher tensile strength and superior stain and extraction resistance in the final polymer products. patsnap.comgoogle.com By weakening the interaction between polymer chains, DEGDB improves the elasticity and flexibility of polymer materials, allowing them to withstand deformation while maintaining their structural integrity. gblchemicalltd.compatsnap.com

This compound exhibits broad compatibility with a wide range of polymers and resins. atamanchemicals.comgoogle.com Its strong solubility and high solvating power make it an effective plasticizer for numerous systems. atamanchemicals.com2017erp.com It is particularly compatible with polar polymers. riverlandtrading.com

Interactive Table: Compatibility of this compound with Various Polymers

Polymer/ResinCompatibility
Polyvinyl Chloride (PVC)Excellent atamanchemicals.comatamanchemicals.com
Polyvinyl Acetate (PVA)Excellent atamanchemicals.compatsnap.com
Ethylene (B1197577) Vinyl Acetate (EVA)Compatible 2017erp.com2017erp.com
Polyurethane (PU)Compatible atamanchemicals.com
Acrylonitrile-Butadiene-Styrene (ABS)Compatible atamanchemicals.com
Cellulosic Resins (e.g., Cellulose Nitrate, Ethyl Cellulose)Compatible atamanchemicals.comnih.gov
Polymethyl Methacrylate (PMMA)Compatible atamanchemicals.com
Acrylic EmulsionsCompatible ganeshgroup.com
Nitrile RubberCompatible 2017erp.com
Polysulfide RubbersCompatible 2017erp.comgoogle.com

A fundamental role of a plasticizer is to lower the glass transition temperature (Tg) of a polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. aps.orgmdpi.com By incorporating this compound into a polymer matrix, the mobility of the polymer chains is increased, effectively reducing the material's Tg. This reduction in Tg is directly responsible for the increased flexibility and improved processability observed in plasticized polymers. While specific quantitative data for DEGDB's effect on the Tg of various polymers requires detailed experimental analysis, its function as an effective plasticizer confirms its ability to significantly lower this critical temperature. researchgate.net

This compound significantly influences the rheological properties of adhesive formulations and PVC plastisols. In adhesives, it can improve viscosity and flow, which are critical for application and processing. 2017erp.com For PVC plastisols, which are suspensions of PVC particles in a liquid plasticizer, DEGDB's high solvating power can affect viscosity and gelation characteristics. 2017erp.comgoogle.com Blends containing DEGDB have been shown to offer improved rheology over traditional plasticizer blends, which is advantageous for processing. google.comgoogle.com The use of DEGDB can lead to lower plastisol viscosity and better viscosity stability over time, preventing the composition from becoming overly viscous as it ages. google.com

Specific Applications in Adhesives, Coatings, and Sealants

This compound is a key ingredient in the formulation of high-performance adhesives, coatings, and sealants due to its ability to enhance flexibility, adhesion, and durability. atamanchemicals.comriverlandtrading.comriverlandtrading.com

Adhesives: In water-based and hot-melt adhesives, DEGDB acts as a plasticizer and tackifier, improving flexibility, adhesion, and open time. nbinno.comriverlandtrading.comriverlandtrading.com It is particularly effective in PVA-based adhesives. atamanchemicals.com Its compatibility with various polymers makes it suitable for bonding a wide range of substrates, including wood, metal, and plastics. riverlandtrading.com

Coatings: DEGDB is used in both solvent-based and water-based coatings and paints to improve film-forming properties, flexibility, and adhesion. atamanchemicals.comriverlandtrading.com It acts as a coalescent, aiding in the formation of a continuous film as the coating dries. 2017erp.com2017erp.com This results in coatings with enhanced weather resistance and durability. riverlandtrading.com Blends of dibenzoates have been found to improve gloss and scrub resistance in coatings. google.com

Sealants: In sealants and caulks, this compound provides flexibility and improves adhesion. atamanchemicals.comriverlandtrading.com It is used in formulations such as latex caulks and polysulfide sealants to enhance their performance and longevity. 2017erp.com2017erp.com

Formulation in Waterborne Acrylic Pressure-Sensitive Adhesives (PSAs)

This compound is utilized as a plasticizer in waterborne acrylic pressure-sensitive adhesives (PSAs), which are valued for their versatility and cost-effectiveness in applications ranging from labels to packaging. adhesivesmag.comspecialchem.com In these formulations, plasticizers are key additives used to soften the polymer and enhance performance. adhesivesmag.com The effectiveness of a plasticizer is often measured by its ability to reduce the glass-transition temperature (Tg) of the polymer, which also indicates its compatibility with that polymer. adhesivesmag.com

DEGDB is frequently used in blends with other dibenzoates to optimize performance. pstc.org Research has focused on a triblend of this compound, dipropylene glycol dibenzoate, and propylene (B89431) glycol dibenzoate for use in waterborne acrylic PSAs. adhesivesmag.com These dibenzoate blends are particularly effective with polar PSA polymers and are considered a primary choice for waterborne adhesives based on polyvinyl acetate homo- and copolymers. pstc.org The inclusion of these plasticizers allows formulators to extend the utility of the polymers and enhance specific performance characteristics of the final adhesive product. pstc.org

PropertyEffect of this compound (as part of a blend)Performance Indicator
PlasticizationSoftens the polymer, improves flexibilityReduction in Glass-Transition Temperature (Tg) adhesivesmag.com
CompatibilityHighly compatible with polar polymers like acrylics and PVAsEffective Tg suppression adhesivesmag.compstc.org
ApplicationUsed in waterborne acrylic and polyvinyl acetate adhesivesEnhanced overall adhesive performance pstc.org

Use in Architectural, Automotive, and Industrial Coatings

In the coatings industry, this compound serves as a plasticizer and film-forming agent, improving the flexibility, adhesion, and weather resistance of paints and coatings. riverlandtrading.com Its utility extends to both solvent-based and water-based systems. atamanchemicals.com DEGDB's role is critical in enhancing the durability and processing characteristics of the polymers used in these coatings. atamanchemicals.com

A significant development is the use of a triblend of this compound, dipropylene glycol dibenzoate, and 1,2-propylene glycol dibenzoate as a low-volatility, non-phthalate plasticizer and coalescent. google.com This blend is engineered for paints and other polymeric coatings to achieve low Volatile Organic Compound (VOC) content without compromising performance. google.com Formulations using this blend show stable viscosity, even after freeze-thaw cycles, and exhibit superior gloss, scrub resistance, and block resistance compared to traditional coalescents. google.com These properties make it suitable for a range of applications, including architectural coatings, industrial coatings, and materials for automotive components. riverlandtrading.comgoogle.comgoogle.com

Enhancing Tack and Adhesion Properties in Formulations

This compound is incorporated into adhesive and sealant formulations specifically to enhance their flexibility and adhesion properties. atamanchemicals.com It functions as both a plasticizer and a tackifier, improving the adhesive's ability to bond with diverse substrates such as wood, metal, and ceramics. riverlandtrading.com

Studies on waterborne acrylic PSAs demonstrate that the addition of a dibenzoate plasticizer blend containing DEGDB can positively affect tack. pstc.org The enhancement of tack is a primary reason for adding plasticizers to PSAs. pstc.org Research findings indicate a dramatic increase in tack with the addition of the plasticizer, as measured by several methods:

Loop Tack: Plasticizer content positively affects loop tack. pstc.org

Rolling Ball Tack: A significant increase in tack is observed with plasticizer addition. pstc.org

Quick Stick: The positive effect of the plasticizer is clearly seen in measurements of quick stick performance. pstc.org

Advanced Material Applications of this compound

Beyond its traditional roles, this compound is finding applications in the development of advanced materials for electronics and energy.

Fabrication of Carbon Black Composite Based Sensors for Electronic Noise Detection

This compound can be used as a plasticizer in the fabrication of carbon black composite-based sensors. atamanchemicals.com These specialized sensors are designed for the detection of electronic noise systems. atamanchemicals.com The role of the plasticizer in such composites is to modify the properties of the polymer matrix, which is crucial for the sensor's performance and sensitivity.

Electrolyte Preparation for Lithium-Ion Batteries with Polyvinyl Fluoride and Polysulfone Composites

In the field of energy storage, this compound has a potential application in the preparation of electrolytes for lithium-ion batteries. atamanchemicals.com Specifically, it may be homogenized with a composite based on poly(vinyl fluoride) and polysulfone to create a functional electrolyte. atamanchemicals.com The electrolyte is a critical component in a battery, facilitating the transport of lithium ions between the anode and cathode during charge and discharge cycles. jongia.com

Advanced ApplicationRole of this compoundComponent/System
Electronic Noise DetectionPlasticizer in sensor fabrication atamanchemicals.comCarbon Black Composite Based Sensors atamanchemicals.com
Energy StorageComponent for electrolyte preparation atamanchemicals.comLithium-Ion Batteries with PVF/Polysulfone Composites atamanchemicals.com

Role in Alkyd Resins and Drilling Mud Additives

This compound is also employed in the chemical manufacturing sector for the production of alkyd resins. atamanchemicals.comatamanchemicals.comcovalentchemical.com Furthermore, it serves as a drilling mud additive in applications for crude oil recovery. atamanchemicals.comatamanchemicals.comcovalentchemical.com

Application as Rubber Polymerization Activators and Retardants

This compound (DEGDB) serves a dual role in the rubber industry, functioning as both a polymerization activator and a retardant. atamanchemicals.comatamanchemicals.comcovalentchemical.com This versatility makes it a valuable component in the processing of various synthetic rubbers. atamanchemicals.commade-in-china.com Its primary function is as a plasticizer, which enhances the flexibility and workability of rubber compounds. atamanchemicals.com2017erp.com

In the context of rubber polymerization, DEGDB's utility stems from its ability to modify the reaction kinetics. As an activator, it can accelerate the cross-linking process, leading to a faster cure time. Conversely, as a retardant, it can delay the onset of vulcanization, providing better process control and preventing premature curing, also known as scorch. This control is crucial in the manufacturing of complex rubber articles where a longer processing window is required.

The compound's effectiveness is attributed to its chemical structure, which allows it to interact with the polymer chains and other compounding ingredients. It is particularly suitable for use in the processing of polyvinyl chloride (PVC) and polyvinyl acetate (PVA) adhesives, as well as various synthetic rubbers. atamanchemicals.comatamanchemicals.com Its good compatibility with these polymers, coupled with low volatility and resistance to oil and water, makes it a preferred choice in many rubber formulations. atamanchemicals.commade-in-china.com

Research in Food Packaging Materials and Migration Potential

The use of this compound in materials that come into contact with food has prompted research into its migration potential. atamanchemicals.comunimi.it Migration is the process by which chemical compounds can transfer from the packaging material into the food product. nih.govnih.gov This is a critical consideration for ensuring food safety.

DEGDB is utilized as a plasticizer in polymers like polyvinyl chloride (PVC) and polyethylene (B3416737) terephthalate (B1205515) (PET), which are commonly used in food packaging. unimi.itriverlandtrading.com While it is approved for use in adhesives and coatings for food contact materials by the FDA, its migration from the packaging into the food is a subject of ongoing study. unimi.itadhesivesmag.com The primary concern is that the transfer of such substances could alter the quality of the food and potentially pose health risks to consumers. nih.gov

Several factors can influence the migration of DEGDB, including the temperature and duration of contact between the packaging and the food, as well as the chemical composition of the food itself, particularly its fat content. nih.gov Studies have shown that higher temperatures and longer storage times can increase the rate of migration of substances from plastic packaging. gums.ac.irresearchgate.net

Effectiveness of Protective Layers (e.g., SiOx) in Reducing Migration

To mitigate the migration of substances from food packaging, barrier coatings can be applied to the surface of the polymer film. Silicon oxide (SiOx) coatings are one such technology that has shown significant promise in this area. researchgate.netresearchgate.netnih.gov These coatings create a very thin, flexible "glass layer" on the film's surface that acts as a high-barrier layer against the transfer of moisture, gases, and chemical migrants. advancedsciencenews.compffc-online.com

Research has demonstrated the effectiveness of SiOx layers in reducing the migration of various additives from plastic films. For example, a study on the migration of the plasticizer DEHP from PVC films found that a 100 nm thick SiOx coating could reduce migration by approximately 71%. researchgate.netresearchgate.net The effectiveness of the barrier is dependent on the thickness of the SiOx layer, with thicker layers providing a greater reduction in migration. researchgate.net

The mechanism behind the effectiveness of SiOx coatings lies in their ability to create a more tortuous path for migrating molecules, thereby slowing down the diffusion process. researchgate.net These inorganic films provide a high barrier that can help ensure the safety and quality of packaged foods. researchgate.netnih.gov

Use in Cosmetics and Personal Care Products

This compound is utilized in the formulation of a variety of cosmetics and personal care products. atamanchemicals.comriverlandtrading.com In these applications, it serves multiple functions, acting as a solvent, emollient, and viscosity regulator. atamanchemicals.comriverlandtrading.com

As a solvent , DEGDB helps to dissolve other ingredients in a formulation, creating a stable and uniform product. atamanchemicals.comriverlandtrading.com Its function as an emollient means it helps to soften and smooth the skin. cosmileeurope.eu It also acts as a plasticizer in products like nail polish and hair spray, providing flexibility and preventing the product from becoming brittle. cosmileeurope.euspecialchem.com In hair care products, it functions as a hair conditioning agent , leaving hair easy to comb, supple, soft, and shiny. cosmileeurope.eu

Regulatory and Sustainability Considerations for Diethylene Glycol Dibenzoate

Regulatory Status and Classification

Diethylene glycol dibenzoate is subject to various regulations globally, which govern its use in different applications. In the European Union, it is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, with an annual manufacturing and/or import volume between 1,000 and 10,000 tonnes. atamanchemicals.com Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as adopted by agencies like the Occupational Safety and Health Administration (OSHA) in the United States, DEGDB is not classified as a hazardous substance. scipoly.comitwperformancepolymers.com

In the United States, the Food and Drug Administration (FDA) lists this compound in its inventory of food contact substances. fda.gov Specifically, it is approved for use as a component of adhesives and in coatings for various food packaging applications under 21 CFR Parts 175 and 176. fda.gov This approval underscores its favorable safety profile for indirect food contact applications. The following table summarizes the regulatory listings for DEGDB for food contact applications.

Regulation (21 CFR)Title
175.105Adhesives
176.170Components of paper and paperboard in contact with aqueous and fatty foods
176.180Components of paper and paperboard in contact with dry food

It is important to note that while DEGDB is considered a safer alternative to many phthalates, regulatory bodies continue to monitor and assess the safety of all chemical substances.

Environmental Policies and Their Impact on this compound Production and Use

Growing concerns over the environmental and health impacts of traditional phthalate (B1215562) plasticizers have led to increasingly stringent regulations worldwide. grandviewresearch.comvirtuemarketresearch.com These policies, aimed at restricting or banning the use of certain phthalates, particularly in sensitive applications like toys, medical devices, and food packaging, have been a primary driver for the adoption of non-phthalate alternatives like this compound. grandviewresearch.comlucintel.com

Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) have been instrumental in this shift. grandviewresearch.com For instance, the ECHA has listed dibenzoate plasticizers as a preferred alternative to phthalates. adhesivesmag.comnbinno.com This regulatory pressure, coupled with increasing consumer awareness and demand for safer, more sustainable products, has created a favorable market environment for DEGDB. grandviewresearch.comvirtuemarketresearch.comgminsights.com As a result, many manufacturers are reformulating their products to be "phthalate-free," boosting the demand for DEGDB in a wide range of applications, from adhesives and sealants to PVC products and coatings. nbinno.com

Green Chemistry Principles and the Design of Safer Alternatives

The development and promotion of this compound align with several of the 12 Principles of Green Chemistry, which provide a framework for designing safer and more sustainable chemical products and processes. mdpi.com These principles emphasize pollution prevention, the use of less hazardous chemical syntheses, and the design of chemicals with reduced toxicity and enhanced biodegradability. thepharmajournal.com

The shift from phthalates to dibenzoates like DEGDB is a direct application of the fourth principle: "Designing Safer Chemicals." mdpi.com Research and development in the field of plasticizers are increasingly guided by these principles, focusing on creating alternatives that not only perform well but also have a minimal environmental footprint. chemindigest.com This involves considering the entire lifecycle of the plasticizer, from its synthesis to its ultimate fate in the environment. mdpi.com

While DEGDB is considered a more environmentally friendly option than many phthalates, research has focused on further improving its sustainability profile, particularly its biodegradability. One key area of investigation has been the modification of the central linker of the dibenzoate molecule. mdpi.com

DEGDB contains an ether linkage in its diethylene glycol backbone. mdpi.com Studies have shown that while the initial hydrolysis of the ester bonds in DEGDB occurs readily, the subsequent biodegradation of the resulting diethylene glycol monobenzoate (D(EG)MB) is very slow, leading to the accumulation of this metabolite. nih.gov This persistence is attributed to the presence of the ether function, which blocks the typical metabolic pathway of β-oxidation. nih.govmcgill.ca

To address this, researchers have developed alternative dibenzoate plasticizers where the ether oxygen in the linker is replaced with a carbon atom, creating an unbranched alkyl chain. mdpi.com For example, 1,6-hexanediol (B165255) dibenzoate, a potential "green" plasticizer, has been shown to biodegrade more completely without the accumulation of persistent metabolites. nih.govresearchgate.net The degradation of its monoester, 1,6-hexanediol monobenzoate, proceeds readily via oxidation of the alcohol group followed by β-oxidation. nih.gov This research highlights a promising strategy for designing next-generation dibenzoate plasticizers with enhanced biodegradability.

The table below summarizes the biodegradation pathways of DEGDB and a modified dibenzoate.

PlasticizerLinker TypeInitial Biodegradation StepFate of Monoester Metabolite
This compoundEtherHydrolysis of ester bondSlow degradation and accumulation due to ether linkage
1,6-Hexanediol DibenzoateUnbranched AlkylHydrolysis of ester bondRapid degradation via β-oxidation

This compound and other dibenzoates are generally considered to be more environmentally friendly than many commonly used phthalates, such as di(2-ethylhexyl) phthalate (DEHP). adhesivesmag.com This assessment is based on a variety of factors, including their toxicological profiles and environmental persistence.

The U.S. EPA's High Production Volume Information System (HPVIS) lists DEGDB as non-mutagenic and non-carcinogenic. adhesivesmag.com In contrast, several phthalates have been identified as developmental and reproductive toxicants. fda.gov Some studies have indicated that DEGDB may act as an endocrine disruptor, affecting lipid metabolism in aquatic organisms, though its effects are still being researched and are considered less potent than those of compounds like Bisphenol A (BPA). nih.gov

From an environmental fate perspective, while the biodegradation of DEGDB can be incomplete, as discussed in the previous section, it is generally considered to be less persistent and bioaccumulative than some high-molecular-weight phthalates. adhesivesmag.com The European Chemical Agency's assessment of dipropylene glycol dibenzoate (DPGDB), a closely related compound, concluded that it is not persistent, not bioaccumulative, and not toxic (a "non-PBT" substance). adhesivesmag.com This favorable classification for a similar dibenzoate further supports the environmental advantages of this class of plasticizers over certain phthalates.

Market Trends and Research Drivers for Sustainable this compound Solutions

The market for non-phthalate plasticizers, including this compound, is experiencing significant growth. grandviewresearch.comvirtuemarketresearch.comlucintel.comgminsights.comdatabridgemarketresearch.com This trend is driven by the regulatory pressures on phthalates and the increasing consumer and manufacturer demand for sustainable and safe products. grandviewresearch.comvirtuemarketresearch.comlucintel.comgminsights.com The global non-phthalate plasticizer market was valued at several billion dollars in recent years and is projected to continue its upward trajectory with a compound annual growth rate (CAGR) in the mid-single digits. grandviewresearch.comvirtuemarketresearch.comlucintel.com

Key drivers for the DEGDB market include:

Stringent Regulations: Government bans and restrictions on phthalates are compelling manufacturers to seek alternatives. grandviewresearch.comlucintel.com

Growing Consumer Awareness: Consumers are increasingly aware of the potential health risks associated with certain chemicals, leading to a preference for phthalate-free products. virtuemarketresearch.comgminsights.com

Demand for Eco-Friendly Products: There is a broad shift across industries towards sustainability, which favors the use of greener chemicals like DEGDB. grandviewresearch.comthebusinessresearchcompany.com

Technological Advancements: Ongoing research and development are leading to the creation of innovative non-phthalate plasticizer formulations with improved performance. gminsights.com

Research efforts are focused on enhancing the sustainability of dibenzoate plasticizers. This includes the development of bio-based versions derived from renewable resources and the design of molecules with improved biodegradability, as previously discussed. mdpi.comchemindigest.comstraitsresearch.com The goal is to create next-generation plasticizers that not only meet performance requirements but also align with the principles of a circular economy, minimizing environmental impact throughout their lifecycle. straitsresearch.com The Asia-Pacific region is expected to be a major growth market for non-phthalate plasticizers due to its rapid industrialization and increasing adoption of stricter environmental standards. grandviewresearch.com

Q & A

Q. What are the key physicochemical properties of diethylene glycol dibenzoate relevant to its role as a plasticizer in polymer research?

this compound (DEGDB) has a molecular formula of C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol. Key properties include a density of 1.175 g/cm³, boiling point of 235–237°C, and a refractive index (n²⁰D) of 1.544 . These properties contribute to its efficacy as a plasticizer, offering compatibility with polymers and stability under thermal processing conditions. Its ester functional groups enhance solvation in polar matrices, making it suitable for adhesives and coatings.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

DEGDB is classified with hazard warnings (H303, H316, H320) for potential gastrointestinal irritation, mild skin irritation, and eye damage. Researchers should use personal protective equipment (PPE), avoid open flames (flash point: 113°C), and ensure proper ventilation. Emergency measures include rinsing eyes with water (P305+P351+P338) and seeking medical attention for prolonged exposure .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high specificity. DEGDB exhibits a molecular ion peak at m/z 314 and fragmentation patterns characteristic of benzoate esters. Fourier-transform infrared spectroscopy (FTIR) can also confirm ester carbonyl stretches (~1720 cm⁻¹) . For quantification, calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in environmental or polymer samples.

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize adhesive formulations incorporating this compound?

RSM enables systematic variation of DEGDB concentration, tackifiers, and antioxidants to model responses like viscosity and solid content. For instance, a D-optimal design with 8 experimental runs identified feasible resin formulations when DEGDB was synthesized via esterification of benzoic acid and diethylene glycol. Constraints include maintaining pH 6–8 to prevent hydrolysis during processing .

Q. What methodological approaches resolve discrepancies in environmental persistence data for this compound under varying pH conditions?

Hydrolysis studies show a base-catalyzed rate of 0.16 L/mol·sec at pH 8 (half-life: 49 days), but this slows to 1.3 years at pH 7 . To address contradictions, researchers should standardize buffer systems and control ionic strength. Accelerated degradation tests under extreme pH (e.g., pH 9–10) paired with LC-MS monitoring can validate kinetic models.

Q. How does this compound’s soil mobility compare to other plasticizers, and what factors influence its environmental fate?

DEGDB has a soil adsorption coefficient (Koc) of ~540, indicating low mobility. Its Henry’s Law constant (3 × 10⁻¹² atm·m³/mol) and vapor pressure (0.09 mmHg) suggest negligible volatilization. However, photodegradation by hydroxyl radicals in the atmosphere occurs with a half-life of ~20 hours. Comparative studies with dipropylene glycol dibenzoate reveal higher Koc values for the latter due to increased hydrophobicity .

Q. What experimental designs assess the plasticizing efficiency of this compound in waterborne acrylic adhesives?

Triblend formulations (e.g., DEGDB with dipropylene glycol and propylene glycol dibenzoates) are tested using a Design of Experiments (DOE) approach. Key metrics include peel adhesion, tack, and shear resistance. Compatibility with acrylic polymers is validated via glass transition temperature (Tg) shifts in differential scanning calorimetry (DSC). DOE data can optimize ratios for minimal phase separation .

Q. What are the proposed biodegradation pathways for this compound, and how are they validated?

Aerobic biodegradation involves esterase-mediated cleavage into benzoic acid and diethylene glycol, followed by β-oxidation of the glycol moiety. Pathway validation uses ¹⁴C-labeled DEGDB in soil microcosms, with LC-MS/MS tracking intermediate metabolites like 2-hydroxyethoxy ethyl benzoate. Anaerobic conditions show slower degradation, emphasizing the role of redox potential .

Q. Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting half-life data necessitate controlled pH and temperature conditions during hydrolysis studies .
  • Advanced Characterization : Combine FTIR, GC-MS, and rheometry to correlate DEGDB’s structure with plasticizer performance .
  • Environmental Impact : Use fugacity models to predict DEGDB’s partitioning in air-water-soil systems, informed by its log Kow (3.2) and solubility (0.1 mg/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.